Dioxosuccinic acid

Description

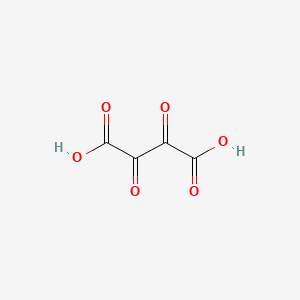

Structure

3D Structure

Properties

IUPAC Name |

2,3-dioxobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O6/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNNXYDKWOJQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226716 | |

| Record name | Dioxosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7580-59-8 | |

| Record name | 2,3-Dioxobutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7580-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007580598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioxosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioxosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOXOSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D82LW8DKT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dioxosuccinic acid basic properties and structure

An In-Depth Technical Guide to Dioxosuccinic Acid: Core Properties, Structure, and Reactivity

Introduction

Dioxosuccinic acid, systematically known as 2,3-dioxobutanedioic acid, is a highly functionalized organic compound with the molecular formula C₄H₂O₆.[1][2][3] Structurally, it is classified as both an oxo dicarboxylic acid and an alpha-diketone, derived from a succinic acid backbone where the two central carbon atoms are oxidized to carbonyl groups.[3][4][5] This unique arrangement of functional groups—two carboxylic acids and two adjacent carbonyls—imparts significant reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in fields ranging from food chemistry to materials science.

This guide provides a comprehensive technical overview of dioxosuccinic acid, designed for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, structural characteristics, spectroscopic signature, synthesis, and key reactive pathways, offering field-proven insights into its behavior and application.

Molecular Structure and Physicochemical Properties

The core structure of dioxosuccinic acid features a four-carbon chain with carboxylic acid groups at both ends (C1 and C4) and ketone functionalities at the internal carbons (C2 and C3).[3] This configuration makes the molecule highly polar and water-soluble.[1] One of its most critical properties is its propensity to exist in equilibrium with its hydrated form, dihydroxytartaric acid (C₄H₆O₈), where the ketone groups have added water molecules.[2] In fact, the commercially available "dioxosuccinic acid hydrate" is typically the dihydroxytartaric acid form.[2] This hydration is a key consideration in its reactivity and analysis, as many reactions proceed as if from the dioxo form, even when starting with the hydrate.[2]

Core Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 2,3-dioxobutanedioic acid | |

| Synonyms | Dioxosuccinic acid, Dioxobutanedioic acid | [4][6] |

| CAS Number | 7580-59-8 | [2][4] |

| Molecular Formula | C₄H₂O₆ | [2] |

| Molecular Weight | 146.05 g/mol | [1][4] |

| Density | ~1.871 g/cm³ | [1][7] |

| Boiling Point | 446.5°C at 760 mmHg | [1][7] |

| InChI Key | BLNNXYDKWOJQGK-UHFFFAOYSA-N | [4][6] |

| Canonical SMILES | C(=O)(C(=O)C(=O)O)C(=O)O | [2][4][6] |

Structural Visualizations

Caption: 2D structure of Dioxosuccinic Acid.

Caption: Hydration equilibrium with Dihydroxytartaric Acid.

Advanced Spectroscopic Characterization

Elucidating the structure of dioxosuccinic acid and its derivatives relies on a suite of spectroscopic techniques. The choice of method is critical, as the compound's instability and hydration equilibrium can influence the resulting data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹³C NMR : This is the most insightful NMR technique for this molecule. Distinct signals are expected for the carbon skeleton. The carbonyl carbons (C=O) of the α-diketone would typically appear in the 180-210 ppm range, while the carboxylic acid carbons (-COOH) would also show characteristic shifts further downfield.[1]

-

¹H NMR : Direct ¹H NMR data for the anhydrous form is scarce.[1] This is due to its instability and the rapid exchange of the acidic carboxylic protons with solvent. For its hydrated form, dihydroxytartaric acid, signals for the hydroxyl protons would be observable, though their position would be highly dependent on solvent and concentration.

-

-

Vibrational Spectroscopy (Infrared and Raman) : IR and Raman spectroscopy are powerful tools for identifying the key functional groups.[1]

-

C=O Stretching : Strong, distinct absorption bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the α-diketone carbonyl stretch would be in a similar region, potentially showing splitting due to coupling.

-

O-H Stretching : A very broad absorption band from 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[1]

-

-

Mass Spectrometry (MS) : MS is indispensable for confirming the molecular weight and providing structural clues through fragmentation analysis.[1] Techniques like electrospray ionization (ESI-MS) are suitable for this polar molecule. The molecular ion peak would confirm the mass of 146.05 Da. Fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), which are characteristic of dicarboxylic acids and ketones.

Synthesis and Chemical Reactivity

Dioxosuccinic acid's utility stems from its high degree of functionality, which allows for a wide range of chemical transformations.

Synthesis Methods

-

Oxidation of Tartaric Acid : A primary route to dioxosuccinic acid is the oxidation of tartaric acid.[1][2][3] This process can occur naturally, such as in wine, or be induced in the laboratory using suitable oxidizing agents.[1][2][3]

-

Oxidation of Succinic Acid : Traditional organic synthesis can involve the direct oxidation of succinic acid or its derivatives using strong oxidizing agents.[5]

-

Biotechnological Production : Emerging sustainable methods include the microbial fermentation of biomass, where specific bacteria or fungi can convert substrates into dioxosuccinic acid under controlled conditions.[5]

Key Reactions

The reactivity of dioxosuccinic acid is dominated by its electrophilic carbonyl carbons and its acidic carboxyl groups.

-

Esterification : Dioxosuccinic acid serves as a precursor for dioxosuccinate esters.[1] The reaction of its hydrated form, dihydroxytartaric acid, with an alcohol like ethanol in the presence of an acid catalyst (e.g., hydrogen chloride) yields the corresponding diethyl dioxosuccinate.[1][2] This reaction is a cornerstone of its synthetic utility.

-

Redox Reactions : The compound can readily participate in redox reactions.[1] Studies involving its oxidation have provided insights into its degradation pathways, often measuring the stoichiometric production of CO₂.[1]

-

"Ene" Reactions : Dialkyl dioxosuccinate esters are known to undergo "ene" reactions with olefins, leading to addition products.[1] This reactivity highlights the versatility of its derivatives in C-C bond formation.

Caption: Synthesis of Diethyl Dioxosuccinate.

Experimental Protocol: Synthesis of Diethyl Dioxosuccinate

This protocol is based on the classic acid-catalyzed esterification of the hydrated form of dioxosuccinic acid.[1][2]

Objective: To synthesize diethyl dioxosuccinate via the esterification of dihydroxytartaric acid.

Materials:

-

Dihydroxytartaric acid (or its disodium salt hydrate)

-

Absolute ethanol

-

Anhydrous hydrogen chloride (gas)

-

Anhydrous diethyl ether

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, suspend dihydroxytartaric acid in an excess of absolute ethanol.

-

Acid Catalysis: Bubble dry hydrogen chloride gas through the cooled ethanol suspension until saturation is achieved. The causality here is critical: the anhydrous HCl acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Reflux: Heat the reaction mixture to reflux for several hours. The elevated temperature drives the equilibrium towards the ester product by facilitating the removal of water (Le Châtelier's principle).

-

Work-up: After cooling, pour the reaction mixture into ice-cold water. The diethyl dioxosuccinate product, being less polar than the starting materials, may separate as an oil or be extracted.

-

Extraction: Extract the aqueous mixture with diethyl ether. The organic layer will contain the desired ester.

-

Purification: Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Final Product: The resulting crude product can be further purified by vacuum distillation to yield pure diethyl dioxosuccinate.

Self-Validation: The success of the synthesis can be validated by spectroscopic analysis (NMR, IR) of the final product, which should match the known spectra for diethyl dioxosuccinate, and by its physical properties (boiling point).

Applications and Biological Context

While not a drug itself, dioxosuccinic acid's structural motifs and reactivity make it relevant to several scientific and industrial domains.

-

Versatile Synthetic Building Block : Due to its multiple functional groups, it is a valuable precursor for synthesizing more complex molecules, including various heterocyclic compounds that form the core of many pharmaceuticals.[5] It is also used in the production of azo dyes like tartrazine.[3]

-

Wine Chemistry : Dioxosuccinic acid is a naturally occurring component in wine, arising from the oxidation of tartaric acid.[1][2][3][5] Its presence and subsequent reactions can contribute to the chemical evolution, stability, and sensory profile of aged wines.[3][5]

-

Potential Biological Activity : Research into the direct biological effects of dioxosuccinic acid is limited. However, its structural similarity to key metabolites in the citric acid cycle, such as oxaloacetic acid, suggests a potential to interact with metabolic pathways.[5] Some preliminary studies have indicated possible antifungal and antibacterial properties, though further investigation is required to validate these findings and elucidate any mechanisms of action.[5]

Safety and Handling

Dioxosuccinic acid is classified as a hazardous substance. It is known to cause severe skin burns and eye damage (H314).[1] All handling should be performed in a controlled laboratory environment by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Researchers must consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information before use.

Conclusion

Dioxosuccinic acid is a highly reactive and synthetically important α-dicarbonyl compound. Its core properties are defined by the interplay between its two carboxylic acid and two ketone functionalities, leading to a rich chemistry dominated by its hydration equilibrium and susceptibility to nucleophilic attack. For researchers, its value lies in its role as a versatile precursor for esters and other complex organic molecules. Understanding its fundamental structure, spectroscopic signatures, and reactive tendencies is crucial for leveraging its full potential in organic synthesis, materials science, and potentially in the exploration of new bioactive compounds.

References

-

Benchchem. Dioxosuccinic Acid | CAS 7580-59-8 | Research Grade.

-

Wikipedia. Dioxosuccinic acid.

-

PubChem. 2,3-Dioxobutanedioic acid.

-

BLD Pharm. Buy Dioxosuccinic acid | 7580-59-8.

-

Grokipedia. Dioxosuccinic acid.

-

CAS Common Chemistry. 2,3-Dioxobutanedioic acid.

-

Alfa Chemistry. CAS 7580-59-8 Dioxosuccinic acid.

Sources

- 1. Dioxosuccinic Acid|CAS 7580-59-8|Research Grade [benchchem.com]

- 2. Dioxosuccinic acid - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. 2,3-Dioxobutanedioic acid | C4H2O6 | CID 82062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Dioxosuccinic acid | 7580-59-8 [smolecule.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

The Obscure Metabolite: A Technical Guide to the Natural Occurrence of 2,3-Dioxobutanedioic Acid

Foreword: Unveiling a Hidden Player in Metabolism

For researchers, scientists, and drug development professionals, the landscape of metabolic intermediates is in a constant state of discovery. While major pathways are well-delineated, a universe of lesser-known molecules exists, subtly influencing cellular processes and holding untapped potential for therapeutic intervention. This technical guide delves into one such enigmatic compound: 2,3-dioxobutanedioic acid , also known as dioxosuccinic acid.

This document moves beyond a superficial overview to provide an in-depth exploration of its known natural occurrences, biosynthetic origins, and the analytical methodologies crucial for its study. As we navigate the sparse yet intriguing data available, this guide will serve as a foundational resource, highlighting not only what is known but also illuminating the significant knowledge gaps that present exciting opportunities for future research. Our goal is to equip you with the foundational knowledge and methodological insights necessary to investigate this reactive dicarbonyl compound and its potential physiological and pathological significance.

Introduction to 2,3-Dioxobutanedioic Acid: A Molecule of Interest

2,3-Dioxobutanedioic acid is an alpha-keto dicarboxylic acid, a class of molecules known for their high reactivity and involvement in various metabolic pathways. Structurally, it is a four-carbon chain with carboxyl groups at both ends and ketone groups at the C2 and C3 positions. In aqueous solutions, it readily exists in equilibrium with its hydrated form, dihydroxytartaric acid [1]. This dynamic equilibrium is a critical consideration for both its biological activity and analytical detection.

While not a household name in metabolic charts, its precursor, tartaric acid, is a well-known natural product, particularly abundant in grapes[2][3]. The oxidative transformation of this ubiquitous compound into a reactive dicarbonyl species is what positions 2,3-dioxobutanedioic acid as a molecule of significant interest.

Natural Occurrence: Beyond the Vineyard

The most well-documented natural source of 2,3-dioxobutanedioic acid is wine[1]. Its presence in this complex matrix is a direct consequence of the oxidation of tartaric acid, a primary acid in grapes. This transformation can occur through both non-enzymatic and potentially enzymatic processes during fermentation and aging.

Formation in Wine: A Chemical inevitability

The oxidative environment of wine, particularly in the presence of transition metal ions like iron and copper, facilitates the non-enzymatic oxidation of tartaric acid[4][5]. This process is a key factor in the chemical evolution and aging of wine.

Table 1: Factors Influencing Non-Enzymatic Formation in Wine

| Factor | Influence on 2,3-Dioxobutanedioic Acid Formation |

| Oxygen Availability | Increased oxygen exposure accelerates the oxidation of tartaric acid. |

| Metal Ion Catalysts | Iron (Fe²⁺/Fe³⁺) and Copper (Cu⁺/Cu²⁺) are potent catalysts of this oxidative reaction[4]. |

| pH | The pH of the wine can influence the rate of oxidation and the stability of the resulting compounds. |

| Temperature | Elevated storage temperatures can increase the rate of chemical reactions, including oxidation. |

Potential Microbial and Plant Sources: An Unexplored Frontier

While wine is the primary confirmed source, the widespread presence of tartaric acid in the plant kingdom suggests that 2,3-dioxobutanedioic acid may be more broadly distributed than currently recognized[2]. Many microorganisms possess the enzymatic machinery to degrade tartaric acid, hinting at the potential for 2,3-dioxobutanedioic acid as a metabolic intermediate in these pathways[6][7]. However, direct evidence for its natural occurrence in other fruits, plants, or microbial cultures is currently lacking in the scientific literature. This represents a significant and compelling area for future metabolomic investigations.

Biosynthesis and Metabolic Pathways: A Tale of Oxidation

The formation of 2,3-dioxobutanedioic acid is fundamentally a story of oxidation. Both enzymatic and non-enzymatic routes have been proposed, with the conversion of tartaric acid as the central theme.

Enzymatic Formation: The Role of Tartrate Dehydrogenase

An intriguing potential route for the biosynthesis of 2,3-dioxobutanedioic acid involves the enzyme tartrate dehydrogenase . This enzyme has been shown to catalyze the NAD⁺-dependent oxidation of tartrate to produce 2-hydroxy-3-oxosuccinic acid, which is a tautomer of 2,3-dioxobutanedioic acid[8].

This enzymatic pathway provides a plausible mechanism for the controlled biological production of 2,3-dioxobutanedioic acid. The presence of tartrate dehydrogenase in various microorganisms suggests that this conversion may be a component of their tartrate metabolism[7].

Non-Enzymatic Formation: A Chemical Cascade

As previously mentioned, the non-enzymatic oxidation of tartaric acid, particularly in the presence of metal ions, is a significant formation pathway in wine[4][5]. This reaction likely proceeds through a series of radical intermediates, ultimately leading to the formation of the dicarbonyl compound.

Analytical Methodologies: Detecting a Reactive Target

The detection and quantification of 2,3-dioxobutanedioic acid present an analytical challenge due to its reactive nature and its equilibrium with the hydrated form. Standard protocols for its analysis are not well-established, but methodologies for related α-keto acids can be adapted.

Sample Preparation: Preserving the Integrity of the Analyte

Given its reactivity, sample preparation is a critical step. Immediate analysis or derivatization is recommended to prevent degradation. For biological samples, protein precipitation followed by extraction with an organic solvent is a common starting point[9][10].

Protocol 1: General Extraction of α-Keto Acids from Biological Fluids

-

Sample Collection: Collect biological fluid (e.g., plasma, urine) and immediately place on ice.

-

Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the sample.

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

-

Drying: Dry the supernatant under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for derivatization or direct analysis.

Derivatization for Chromatographic Analysis

Due to the low volatility and potential for thermal degradation of dicarboxylic acids, derivatization is often necessary for gas chromatography (GC) analysis[11]. For high-performance liquid chromatography (HPLC), derivatization can be employed to introduce a chromophore or fluorophore, enhancing detection sensitivity[12][13][14].

Protocol 2: Derivatization with o-Phenylenediamine (OPD) for Fluorescence Detection

This protocol is adapted from methods for other α-keto acids and would require optimization for 2,3-dioxobutanedioic acid.

-

Reagent Preparation: Prepare a fresh solution of o-phenylenediamine (OPD) in a suitable acidic buffer.

-

Derivatization Reaction: Add the OPD solution to the reconstituted sample extract.

-

Incubation: Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a defined period to allow for the formation of the fluorescent quinoxalinone derivative.

-

Quenching: Stop the reaction by cooling the mixture and/or adjusting the pH.

-

Analysis: The derivatized sample is now ready for injection onto an HPLC system equipped with a fluorescence detector.

Instrumental Analysis: LC-MS/MS as the Gold Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the most promising approach for the sensitive and specific quantification of 2,3-dioxobutanedioic acid. This technique can often be performed without derivatization, although derivatization can enhance ionization efficiency[10].

Table 2: Potential LC-MS/MS Parameters for 2,3-Dioxobutanedioic Acid Analysis

| Parameter | Suggested Setting | Rationale |

| Chromatography | Reversed-phase or HILIC | To achieve separation from other organic acids. |

| Mobile Phase | Acetonitrile/water with a weak acid (e.g., formic acid) | To ensure good peak shape and ionization. |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Carboxylic acids are readily deprotonated. |

| MS/MS Transitions | Precursor ion (m/z of deprotonated molecule) to specific product ions | For high selectivity and quantification (requires standard). |

Physiological and Pathological Roles: A Realm of Speculation

The biological significance of 2,3-dioxobutanedioic acid remains largely unexplored. However, as an α-dicarbonyl compound, it belongs to a class of molecules known to be highly reactive and capable of inducing cellular stress.

Potential for Glycation and Cross-linking

Alpha-dicarbonyl compounds are known to react with proteins and other biomolecules, leading to the formation of advanced glycation end-products (AGEs). This process can impair protein function and contribute to cellular dysfunction and has been implicated in various age-related and metabolic diseases. The potential for 2,3-dioxobutanedioic acid to participate in such reactions is a critical area for future investigation.

Toxicity Profile: Inferences and Unknowns

Direct toxicological data for 2,3-dioxobutanedioic acid is scarce. However, the broader class of α-dicarbonyl compounds has been shown to exhibit cytotoxicity[15]. The high reactivity of the ketone groups suggests a potential for interaction with cellular nucleophiles, leading to oxidative stress and cellular damage. It is important to distinguish its potential toxicity from that of its precursor, tartaric acid, which has a different toxicological profile[16].

Future Directions and Conclusion

The study of 2,3-dioxobutanedioic acid is in its infancy. This technical guide has synthesized the limited yet intriguing information available, revealing a molecule with a confirmed natural occurrence in wine and a plausible biosynthetic pathway. The significant gaps in our understanding of its broader distribution, physiological roles, and toxicological profile present a fertile ground for future research.

Key areas for future investigation include:

-

Metabolomic Screening: Targeted and untargeted metabolomic studies of various plant and microbial species to identify new natural sources.

-

Enzymatic Characterization: Further investigation of tartrate dehydrogenase and other potential enzymes involved in its biosynthesis and degradation.

-

Cellular and In Vivo Studies: Elucidation of its physiological and pathological effects, including its potential role in glycation and cellular stress.

-

Analytical Method Development: Validation of robust and sensitive analytical methods for its quantification in diverse biological matrices.

As we continue to unravel the complexities of metabolism, it is the exploration of these lesser-known molecules that may hold the key to new insights into health and disease, and potentially, novel therapeutic strategies.

References

-

ResearchGate. (2025, August 6). Isolation and Characterization of Tartaric Acid-Degrading Bacteria from Korean Grape Wine Pomace. Retrieved from [Link]

- Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 12(8), 4133-4143.

-

Frontiers in Plant Science. (2021, March 4). Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines. Retrieved from [Link]

-

MDPI. (2023). Grape Tartaric Acid: Chemistry, Function, Metabolism, and Regulation. Retrieved from [Link]

-

ACS Publications. (n.d.). Role of Tartaric and Malic Acids in Wine Oxidation. Retrieved from [Link]

-

Royal Society of Chemistry: Education. (n.d.). Catalytic oxidation of potassium sodium tartrate | Demonstration. Retrieved from [Link]

-

PubMed. (2013, October 15). Cytotoxicity of α-dicarbonyl compounds submitted to in vitro simulated digestion process. Retrieved from [Link]

-

YouTube. (2021, March 10). The Catalytic Oxidation of Tartrate Ions Using Cobalt II Ions as a Catalyst. Retrieved from [Link]

-

Frontiers. (n.d.). Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines. Retrieved from [Link]

-

Wikipedia. (n.d.). Tartaric acid. Retrieved from [Link]

-

PubMed. (n.d.). Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. Retrieved from [Link]

-

Wikipedia. (n.d.). Dioxosuccinic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dihydroxybutanedioic Acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

-

PNAS. (2006, April 4). l-Tartaric acid synthesis from vitamin C in higher plants. Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthetic pathway for tartaric acid. Retrieved from [Link]

-

Sci-Hub. (n.d.). Tartaric acid pathways in Vitis vinifera L. (cv. Ugni blanc): a comparative study of two vintages with contrasted climatic conditions. Retrieved from [Link]

-

PubMed Central. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved from [Link]

- Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.

-

PubMed. (n.d.). Effects of alpha-ketomonocarboxylic acids upon insulin secretion and metabolism of isolated pancreatic islets. Retrieved from [Link]

-

Dr.Oracle. (2025, September 20). What is the role of alpha-keto analogues (alfa-ketoglutarate) in the management of diabetic nephropathy? Retrieved from [Link]

-

CPSC. (2018, August 8). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for 1,2-Cyclohexanedicarboxylic acid, dinonyl - ester, branched and linear (DINX)”1. Retrieved from [Link]

-

PubMed. (1990, February 20). Characterization of the multiple catalytic activities of tartrate dehydrogenase. Retrieved from [Link]

-

PubMed. (1990, September-October). Toxicology of sorbic acid and sorbates. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Ketoglutaric acid. Retrieved from [Link]

-

ResearchGate. (n.d.). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Retrieved from [Link]

-

SpringerLink. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

-

Japan International Center for Environmental Technology. (n.d.). III Analytical Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. Retrieved from [Link]

Sources

- 1. Dioxosuccinic acid - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tartaric acid - Wikipedia [en.wikipedia.org]

- 4. K953: Catalysis – CoCl2 Catalyzed Oxidation of Tartaric Acid By H2O2 | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines [frontiersin.org]

- 8. Characterization of the multiple catalytic activities of tartrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. env.go.jp [env.go.jp]

- 10. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toxicology of sorbic acid and sorbates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]

- 14. journalajacr.com [journalajacr.com]

- 15. Effects of alpha-ketomonocarboxylic acids upon insulin secretion and metabolism of isolated pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Dioxosuccinic acid synthesis from tartaric acid

An In-depth Technical Guide to the Synthesis of Dioxosuccinic Acid from Tartaric Acid

Executive Summary

Dioxosuccinic acid, a diketone derivative of succinic acid, serves as a valuable precursor in various organic syntheses. Its synthesis is most commonly achieved through the controlled oxidation of tartaric acid, a readily available and stereochemically rich starting material. This guide provides a comprehensive technical overview of the primary synthetic methodologies for converting tartaric acid into dioxosuccinic acid. We will delve into the mechanistic underpinnings of the key oxidative transformations, present detailed, field-tested experimental protocols, and discuss the critical parameters for process control and optimization. The inherent challenge of the product's hydration to dihydroxytartaric acid in aqueous media will be addressed, alongside robust methods for characterization and analysis. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis and handling of this reactive compound.

Theoretical Foundations: The Oxidation of Tartaric Acid

The conversion of tartaric acid to dioxosuccinic acid is fundamentally an oxidation reaction targeting the two secondary alcohol functional groups. Tartaric acid (2,3-dihydroxybutanedioic acid) is oxidized to form 2,3-dioxobutanedioic acid. The reaction proceeds through a dihydroxyfumaric acid intermediate, which is subsequently oxidized to the final product[1].

A critical characteristic of dioxosuccinic acid is its propensity to exist in equilibrium with its hydrate form, dihydroxytartaric acid (2,2,3,3-tetrahydroxybutanedioic acid), particularly in aqueous solutions[1]. This equilibrium is a crucial consideration for both the synthesis and subsequent characterization, as the isolated product is often the stable hydrate.

Caption: Standard experimental workflow for dioxosuccinic acid synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels, dissolve a specific molar quantity of L-(+)-tartaric acid in deionized water. Immerse the flask in an ice-salt bath to cool the solution to 0-5 °C.

-

Reagent Preparation: Prepare a solution of ferrous sulfate (FeSO₄·7H₂O) in one dropping funnel and a solution of 30% hydrogen peroxide (H₂O₂) in the other. The molar ratio of tartaric acid to FeSO₄ to H₂O₂ should be carefully calculated (see table below for typical ratios).

-

Oxidation: Begin vigorous stirring of the tartaric acid solution. Commence the slow, dropwise, and simultaneous addition of the ferrous sulfate and hydrogen peroxide solutions. The rate of addition must be controlled to maintain the internal reaction temperature below 10 °C.[2] A typical addition time is 1-2 hours.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, followed by stirring at room temperature for 2-3 hours to ensure the reaction goes to completion.

-

Product Isolation: The workup procedure can vary. One common method involves precipitating the product by adding a miscible organic solvent like ethanol. The resulting solid, which is primarily the dihydroxytartaric acid hydrate, can be collected by suction filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a water/ethanol mixture.

-

Analysis: The final product should be dried under vacuum and characterized using standard analytical techniques to confirm its identity and purity.

Quantitative Data and Process Parameters

The following table summarizes typical reaction parameters. Researchers should optimize these based on their specific equipment and desired scale.

| Parameter | Value / Range | Rationale & Notes |

| Substrate | L-(+)-Tartaric Acid | Readily available chiral starting material. |

| Oxidant | Hydrogen Peroxide (30% aq.) | Provides the oxidizing species (•OH). |

| Catalyst | Ferrous Sulfate (FeSO₄·7H₂O) | Catalyzes H₂O₂ decomposition into radicals.[3] |

| Molar Ratio | Tartaric Acid : H₂O₂ : FeSO₄ | Typically 1 : 2.2 : 0.1 |

| Temperature | 0 - 10 °C | Crucial for preventing over-oxidation and ensuring selectivity.[2] |

| Reaction Time | 3 - 5 hours | Includes addition time and subsequent stirring. |

| Expected Yield | 50 - 70% | Yields can vary based on scale and precise control of conditions. |

Alternative Synthetic Route: Nitric Acid Oxidation

Oxidation using nitric acid is another potential route. However, this method is often more aggressive and can be difficult to control, potentially leading to the formation of byproducts like tartronic acid through C-C bond cleavage.[3] The reaction conditions, particularly nitric acid concentration and temperature, must be meticulously controlled to favor the formation of dioxosuccinic acid.[4] This method is generally considered less selective than the Fenton's reagent approach for this specific transformation.

Characterization and the Hydration Equilibrium

As previously mentioned, the primary product isolated from aqueous synthesis is typically dihydroxytartaric acid, the hydrate of dioxosuccinic acid.[1] This is a critical point for characterization.

-

¹³C NMR: In D₂O, the spectrum will show signals corresponding to the hydrated gem-diol carbons rather than ketone carbonyls. The carbonyl carbons of the anhydrous form would be expected around 190-200 ppm, while the hydrated carbons appear significantly upfield.

-

Infrared (IR) Spectroscopy: The spectrum of the hydrated form will be dominated by a strong, broad O-H stretch and will lack the characteristic sharp C=O stretch of a ketone around 1720-1740 cm⁻¹.

-

Esterification: A definitive method to confirm the presence of the dioxosuccinate backbone is through esterification. Reacting the product with an alcohol (e.g., ethanol) under acidic conditions yields the corresponding dialkyl dioxosuccinate ester, which exists in the keto form and can be readily characterized.[1]

Conclusion

The synthesis of dioxosuccinic acid from tartaric acid is most effectively and selectively achieved through controlled oxidation with Fenton's reagent. This method's success hinges on rigorous temperature control and slow reagent addition to manage the reaction's exothermicity and prevent over-oxidation. While other oxidants like nitric acid can be used, they offer less selectivity. A thorough understanding of the product's equilibrium with its hydrated form, dihydroxytartaric acid, is essential for accurate isolation and characterization. The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize and utilize this important chemical intermediate.

References

-

Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives . MDPI. (2019-03-05). Available from: [Link]

-

Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules . National Center for Biotechnology Information (PMC). Available from: [Link]

-

Tartaric acid . Wikipedia. Available from: [Link]

-

Dioxosuccinic acid . Wikipedia. Available from: [Link]

-

Svnthesis of Tartaric Acid . Sciencemadness.org. Available from: [Link]

-

Kinetics and Mechanistic Studies of Oxidation of Tartaric Acid by diperiodatocuprate(III) in Aqueous Alkaline Medium . RSIS International. Available from: [Link]

- Method for preparing d-tartaric acid. Google Patents. (US3957579A).

-

DIHYDROXY-TARTARIC ACID . Journal of the American Chemical Society. Available from: [Link]

- Process for the preparation of tartaric acid values. Google Patents. (US2380196A).

-

Organic Syntheses Procedure . Organic Syntheses. Available from: [Link]

-

Chain Reaction of Fenton Autoxidation of Tartaric Acid: Critical Behavior at Low pH . ACS Publications. (2023-05-10). Available from: [Link]

-

Study of Stibnite Dissolution in Nitric Acid in the Presence of Organic Acids . MDPI. Available from: [Link]

-

A new method of obtaining dihydroxytartaric acid, and the use of this acid as a reagent for sodium . Journal of the Chemical Society, Transactions (RSC Publishing). Available from: [Link]

-

Chain Reaction of Fenton Autoxidation of Tartaric Acid: Critical Behavior at Low pH . National Center for Biotechnology Information (PMC). (2023-05-10). Available from: [Link]

-

resacetophenone . Organic Syntheses. Available from: [Link]

-

Esterification of Carboxylic Acids with . Organic Syntheses. Available from: [Link]

-

Kinetics of autoxidation of tartaric acid in presence of iron . AIP Publishing. (2020-08-12). Available from: [Link]

-

Oxidation of tartaric acid . Sciencemadness Discussion Board. (2007-11-08). Available from: [Link]

-

Recent progress on electrochemical synthesis involving carboxylic acids . Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

dl-TARTARIC ACID . Organic Syntheses. Available from: [Link]

- Method of oxidation using nitric acid. Google Patents. (US20140256983A1).

-

diphenic acid . Organic Syntheses. Available from: [Link]

-

THE EFFECT OF THE TARTARIC ACID AND SULPHUR DIOXIDE ADDITION ON THE ENZYMATIC BROWNING OF THE GRAPES, MUSTS AND WINES . USAMV Iași. Available from: [Link]

-

2-p-ACETYLPHENYLHYDROQUINONE . Organic Syntheses. Available from: [Link]

-

Direct Conversion of Cubane Carboxylic Acids to Alkoxy Cubanes Using the Hofer–Moest Reaction under F . Chemistry – A European Journal. Available from: [Link]

-

Electrochemical synthesis of a new Bi(iii) complex by anodic oxidation of Bi in an aqueous solution of 4-toluenesulfonic acid . New Journal of Chemistry (RSC Publishing). Available from: [Link]

Sources

chemical formula and molecular weight of Dioxosuccinic acid

An In-Depth Technical Guide to Dioxosuccinic Acid: Properties, Synthesis, and Applications for the Research Professional

Executive Summary

Dioxosuccinic acid, also known by its IUPAC name, 2,3-dioxobutanedioic acid, is a highly functionalized four-carbon organic compound with the chemical formula C₄H₂O₆ and a molecular weight of approximately 146.05 g/mol .[1][2][3][4] As an alpha-diketone and a dicarboxylic acid, it possesses a unique chemical architecture that makes it a valuable and reactive building block in advanced organic synthesis.[2][5] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its fundamental chemical and physical properties, key synthetic routes, and characteristic reactivity. A critical aspect discussed is its facile hydration to form dihydroxytartaric acid, the state in which it is often supplied commercially.[1][5] Furthermore, this document explores its applications as a precursor for more complex molecules, particularly heterocyclic systems relevant to medicinal chemistry, and provides a detailed, field-proven experimental protocol for its esterification.[3][5] Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

Dioxosuccinic acid is structurally related to succinic acid, featuring two additional ketone functionalities.[2] This high degree of oxidation contributes to its reactivity. Its core chemical and physical properties are summarized below.

Table 1: Key Identifiers and Properties of Dioxosuccinic Acid

| Property | Value | Source(s) |

| IUPAC Name | 2,3-dioxobutanedioic acid | [2][3][4] |

| Synonyms | Dioxosuccinic acid, Diketosuccinic acid | [2][4] |

| CAS Number | 7580-59-8 | [1][2][3][4][5] |

| Chemical Formula | C₄H₂O₆ | [1][2][3][5] |

| Molecular Weight | 146.05 g/mol | [1][2][3][4] |

| Density | ~1.871 g/cm³ | [5] |

| Boiling Point | 446.5°C at 760 mmHg | [5] |

| Melting Point | 114 °C | [4] |

| SMILES | C(=O)(C(=O)C(=O)O)C(=O)O | [1][2] |

Structural Considerations: The Hydrated Form

A crucial characteristic of dioxosuccinic acid is its propensity to exist in equilibrium with its hydrated form, dihydroxytartaric acid (C₄H₆O₈). In the presence of water, the two electrophilic ketone carbons readily add water molecules to form a stable gem-diol structure.[1][5]

Causality: The electron-withdrawing effect of the adjacent carboxylic acid and ketone groups destabilizes the carbonyl carbons, making them highly susceptible to nucleophilic attack by water. This equilibrium is so favorable that the commercially available reagent is typically the dihydrate.[1] From a practical standpoint, researchers must account for this hydration, as dihydroxytartaric acid often serves as the actual starting material in reactions designed to utilize the reactivity of dioxosuccinic acid.[1][5]

Synthesis and Chemical Reactivity

Dioxosuccinic acid can be accessed through several synthetic pathways and exhibits reactivity centered on its ketone and carboxylic acid functionalities.

Synthesis Pathways

-

Oxidation of Tartaric Acid: This is a key pathway for its natural occurrence. For instance, in wine, tartaric acid can oxidize to dihydroxyfumaric acid, which then tautomerizes to dioxosuccinic acid.[1][5]

-

Oxidation of Succinic Acid: In a laboratory or industrial setting, dioxosuccinic acid can be prepared through the oxidation of succinic acid or its derivatives using strong oxidizing agents.[3]

Key Chemical Reactions

The dual functionalities of dioxosuccinic acid allow for a range of chemical transformations, making it a versatile synthetic intermediate.

-

Hydration: As previously discussed, this is its most prominent reaction in aqueous media, yielding dihydroxytartaric acid.[1]

-

Esterification: The carboxylic acid groups can be readily esterified under acidic conditions. For example, reaction with ethanol in the presence of an acid catalyst like hydrogen chloride yields diethyl dioxosuccinate.[1][5] This reaction is foundational for accessing dialkyl dioxosuccinate esters, which are valuable synthetic intermediates.

-

"Ene" Reactions: Dialkyl dioxosuccinate esters are known to participate as enophiles in "ene" reactions with various olefins, forming new carbon-carbon bonds and leading to more complex molecular scaffolds.[5]

Caption: Key reactivity pathways of Dioxosuccinic acid.

Applications in Synthetic Chemistry and Drug Discovery

The primary value of dioxosuccinic acid in a research and drug development context lies in its utility as a versatile C4 building block.

-

Precursor to Heterocycles: The 1,2-dicarbonyl motif is a classic precursor for the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocyclic rings through condensation reactions with dinucleophiles (e.g., diamines, hydrazines). These heterocyclic scaffolds are ubiquitous in medicinal chemistry and form the core of many pharmaceutical agents.[3][5]

-

Multi-Target Scaffolding: With four distinct functional groups (two ketones, two carboxylic acids), the molecule can be derivatized orthogonally, allowing for the construction of complex molecules with precise stereochemistry and functionality. This is particularly valuable in creating libraries of compounds for high-throughput screening in drug discovery programs.

-

Wine Chemistry Research: While a niche application, its role in the oxidation and aging of wine is of interest to food scientists and chemists studying the sensory properties of beverages.[3]

Experimental Protocol: Acid-Catalyzed Synthesis of Diethyl Dioxosuccinate

This protocol describes a validated method for preparing diethyl dioxosuccinate, a key derivative, starting from the commercially available hydrated form.

Principle (Trustworthiness): This procedure is a modified Fischer esterification. The key challenge is that the starting material is dihydroxytartaric acid (the hydrate), not anhydrous dioxosuccinic acid. The reaction is driven to the ester product by using absolute (anhydrous) ethanol as both a reagent and solvent and anhydrous hydrogen chloride as the catalyst. The absence of water is critical to shift the equilibrium towards the ester and prevent hydrolysis back to the starting material. The protocol includes purification and validation steps.[1][5]

Materials:

-

Dihydroxytartaric acid disodium salt hydrate

-

Absolute Ethanol (200 proof, anhydrous)

-

Anhydrous Hydrogen Chloride (gas)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser with drying tube, gas dispersion tube, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (topped with a CaCl₂ drying tube), and a gas inlet adapter, suspend dihydroxytartaric acid disodium salt hydrate in absolute ethanol.

-

Catalyst Introduction (Expertise): Cool the suspension in an ice bath. Bubble anhydrous hydrogen chloride gas through the suspension via a gas dispersion tube with vigorous stirring. Causality: The HCl gas serves two purposes: it protonates the carboxylate salt to generate the free acid in situ, and it acts as the essential acid catalyst for the esterification. Anhydrous conditions must be maintained.

-

Reaction: After saturation with HCl, remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC (thin-layer chromatography) if desired.

-

Workup & Neutralization: Cool the reaction mixture to room temperature. Remove the precipitated sodium chloride by filtration. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

-

Extraction & Purification: Dissolve the resulting oily residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with water and then saturated sodium bicarbonate solution until effervescence ceases. Causality: The bicarbonate wash is critical to neutralize any remaining HCl catalyst, which could otherwise cause product degradation upon heating during distillation.

-

Drying and Concentration: Wash the organic layer with brine, then dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude diethyl dioxosuccinate.

-

Final Purification & Validation: Purify the crude product by vacuum distillation. Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity against literature values.

Sources

A Senior Application Scientist's Guide to Dioxosuccinic Acid: Navigating the Hydrate and Anhydrous Forms in Research and Development

Abstract

Dioxosuccinic acid, a compelling alpha-diketone dicarboxylic acid, presents a critical dichotomy in its practical application: the distinction between its anhydrous and hydrated states. Commercially, the term "dioxosuccinic acid hydrate" is often used, yet this nomenclature belies the true chemical nature of the compound, which exists as dihydroxytartaric acid—a stable geminal diol. This guide provides an in-depth technical exploration of these two forms, elucidating their structural, physicochemical, and reactive differences. For researchers, scientists, and drug development professionals, a nuanced understanding of this equilibrium is not merely academic; it is fundamental to achieving reproducible results, ensuring stability in formulations, and unlocking the synthetic potential of this versatile molecule. We will dissect the analytical techniques required for unambiguous characterization, discuss the implications for material handling and stability, and provide field-proven insights into the practical consequences of this hydration chemistry.

The Core Dichotomy: Anhydrous Diketone vs. Hydrated Geminal Diol

The foundational concept to grasp is that dioxosuccinic acid in the presence of water exists in a reversible equilibrium with its hydrated form. The anhydrous form is a true diketone, while the hydrate is a geminal diol, where each ketone has reacted with a water molecule.

Dioxosuccinic acid, with the molecular formula C₄H₂O₆, is a highly reactive organic compound featuring two ketone functionalities and two carboxylic acid groups.[1][2] Its high water solubility and electrophilic nature drive a rapid reaction with water to form dihydroxytartaric acid (C₄H₆O₈), its more stable ketone hydrate.[3][4] In fact, the commercially available solid often labeled "dioxosuccinic acid hydrate" is structurally dihydroxytartaric acid.[5] This distinction is paramount, as the chemical reactivity and physical properties of a diketone are substantially different from those of a geminal diol.

Comparative Physicochemical Properties

The structural transformation upon hydration profoundly impacts the molecule's physical and chemical characteristics. The presence of additional hydroxyl groups in the hydrate introduces extensive hydrogen bonding networks, altering properties like melting point, solubility, and crystal structure.

| Property | Dioxosuccinic Acid (Anhydrous) | Dioxosuccinic Acid Hydrate (Dihydroxytartaric Acid) | Causality of Difference |

| IUPAC Name | 2,3-Dioxobutanedioic acid[6] | 2,3-Dihydroxy-2,3-dioxobutanedioic acid (as hydrate) | Addition of two water molecules across the ketone groups. |

| Molecular Formula | C₄H₂O₆[5][7] | C₄H₆O₈[5] | Incorporation of two H₂O molecules. |

| Molecular Weight | 146.05 g/mol [6][7] | 182.07 g/mol | Mass of two water molecules is added. |

| Key Functional Groups | 2x Carboxylic Acid, 2x Ketone[6] | 2x Carboxylic Acid, 2x Geminal Diol | Hydration of ketone groups. |

| Hygroscopicity | High | Low (already hydrated) | The anhydrous form readily absorbs atmospheric moisture to convert to the more stable hydrate. |

| Solubility | High water solubility[1] | Generally high, but may differ from anhydrous form. | Hydrates often have different solubility profiles than their anhydrous counterparts.[8][9] |

| Stability | Less stable, reactive, hygroscopic. | More stable under ambient conditions. | The geminal diol form is thermodynamically favored in the presence of water. |

Analytical Fingerprinting: A Multi-Technique Approach to Differentiation

Thermal Analysis (TGA & DSC)

Expertise & Experience: Thermal analysis is the most direct and quantitative method to differentiate a hydrate from its anhydrous counterpart. It directly measures the mass change associated with the loss of water molecules upon heating.

-

Thermogravimetric Analysis (TGA): When analyzing the hydrate (dihydroxytartaric acid), a TGA scan will reveal a distinct mass loss step at temperatures typically between 80-150°C. This loss corresponds precisely to the two molecules of water of hydration (~19.8% of the total mass). The anhydrous form, conversely, will show no such mass loss in this region, remaining stable until its decomposition temperature.[10][11]

-

Differential Scanning Calorimetry (DSC): The DSC thermogram for the hydrate will display a broad endothermic peak corresponding to the energy required for the dehydration process. This event will be absent in the thermogram of the anhydrous form, which will only show a sharp endotherm at its melting/decomposition point.

Vibrational Spectroscopy (IR & Raman)

Expertise & Experience: Spectroscopy provides a direct window into the functional groups present, offering irrefutable structural evidence.

-

Infrared (IR) Spectroscopy: This is a powerful qualitative tool.

-

Hydrate Form: The spectrum is dominated by a very broad absorption band in the 3000-3500 cm⁻¹ region, characteristic of the O-H stretching of the geminal diol and carboxylic acid hydroxyl groups, broadened by extensive hydrogen bonding.[1] The sharp, intense C=O stretching vibration of the ketone group (expected around 1700-1740 cm⁻¹) will be absent.[1]

-

Anhydrous Form: The spectrum will clearly show a strong C=O stretching absorption for the ketone groups between 1700-1740 cm⁻¹. The broad O-H band seen in the hydrate will be absent, replaced by the characteristic O-H stretch of the carboxylic acid dimer (2500-3300 cm⁻¹).[1]

-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (Hydrate) | Expected Wavenumber (cm⁻¹) (Anhydrous) |

| Hydroxyl (O-H) | Stretching (H-bonded) | 3000-3500 (very broad) | 2500-3300 (broad, carboxylic dimer) |

| Ketone (C=O) | Stretching | Absent | 1700-1740 (strong) |

| Carboxylic Acid (C=O) | Stretching | 1680-1720 (strong) | 1680-1720 (strong) |

| Carbon-Oxygen (C-O) | Stretching | 1210-1320 (characteristic of acid/diol) | 1210-1320 (characteristic of acid) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR provides detailed information about the chemical environment of each atom, making it invaluable for structural elucidation in solution.

-

¹³C NMR: The most telling difference will be in the carbonyl region. The anhydrous form will exhibit a signal for the ketone carbons (typically >190 ppm). In the hydrate, this signal is absent and is replaced by a signal for the C-(OH)₂ carbons of the geminal diol, which appear at a significantly more shielded position (typically 90-100 ppm).

-

¹H NMR: In aprotic solvents (where the anhydrous form could be observed), the spectrum would be simple. In contrast, the hydrate in a solvent like D₂O would show exchange of the acidic and hydroxyl protons. The key is that the hydrate's structure is the one observed in aqueous solutions.

Synthesis, Handling, and Implications in Drug Development

Synthesis and Interconversion

The primary synthesis of dioxosuccinic acid involves the oxidation of tartaric acid.[1][4] To obtain the anhydrous form, this synthesis must be conducted under strictly anhydrous conditions, as any moisture will drive the equilibrium towards the hydrate.[12]

The hydrate is the thermodynamically stable form in the presence of water and is typically obtained by crystallization from aqueous solutions. The conversion of the hydrate back to the anhydrous form requires heating under vacuum or the use of potent desiccants, but care must be taken as the anhydrous form is highly hygroscopic and will readily revert to the hydrate upon exposure to atmospheric moisture.

Storage and Stability

-

Anhydrous Dioxosuccinic Acid: Must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator. Its high hygroscopicity makes it prone to converting to the hydrate, leading to inconsistencies in stoichiometry and reactivity if not handled properly.

-

Dioxosuccinic Acid Hydrate: It is significantly more stable under ambient laboratory conditions and is the preferred form for long-term storage and for applications where it serves as a precursor.

Consequences for Drug Development Professionals

In the pharmaceutical industry, the hydration state of an active pharmaceutical ingredient (API) is a critical quality attribute that is strictly controlled. The choice between an anhydrous form and a hydrate has profound consequences:

-

Solubility and Bioavailability: Hydrates and anhydrous forms can have different crystal lattice energies and, consequently, different solubilities.[8][9] This directly impacts the dissolution rate of a drug product and, ultimately, its bioavailability.

-

Stability and Shelf-life: An unstable form (e.g., a hygroscopic anhydrous compound) can absorb water during storage, leading to changes in physical properties, potency (if calculated by weight), and potentially leading to degradation. The most thermodynamically stable form is often chosen for development to ensure a consistent and reliable product.[9][10]

-

Manufacturing and Processing: The physical properties of the solid form, such as flowability and compressibility, are affected by its hydration state. These are critical parameters for tablet and capsule manufacturing.

Experimental Protocol: Differentiation by Thermogravimetric Analysis (TGA)

Objective: To quantitatively determine if a sample is the anhydrous or hydrated form of dioxosuccinic acid.

Principle: This method relies on the thermal decomposition profile of the material. The hydrate will lose its two water molecules at a characteristic temperature, resulting in a quantifiable mass loss. The anhydrous form will not exhibit this initial mass loss.

Methodology:

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.

-

Select an appropriate sample pan (platinum or ceramic is recommended). Tare the pan.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample directly into the tared TGA pan. Record the initial mass precisely.

-

If handling the suspected anhydrous form, perform this step in a glovebox or a dry environment to minimize water absorption.

-

-

TGA Program:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Analyze the resulting thermogram (Mass % vs. Temperature).

-

For the Hydrate: Look for a distinct, single-step mass loss between approximately 80°C and 150°C. Calculate the percentage mass loss for this step. It should be approximately 19.8% ( (2 * 18.015 g/mol ) / 182.07 g/mol * 100% ).

-

For the Anhydrous Form: The thermogram should show a stable baseline with no significant mass loss until the onset of decomposition, typically at a much higher temperature.

-

Trustworthiness (Self-Validation): The protocol's validity is confirmed by the quantitative result. A mass loss significantly different from the theoretical 19.8% would indicate either an impure sample or a different hydrate form, prompting further investigation with orthogonal techniques like spectroscopy.

Conclusion

References

-

Wikipedia. (2023). Dioxosuccinic acid. In Wikipedia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82062, 2,3-Dioxobutanedioic acid. PubChem. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2018). Compounds (API's) with various hydrate forms - what testing can differentiate these. Sciencemadness. Retrieved from [Link]

-

CAS. (n.d.). 2,3-Dioxobutanedioic acid. CAS Common Chemistry. Retrieved from [Link]

-

Ye, J., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. Retrieved from [Link]

-

Govindarajan, S., et al. (2005). Synthesis and Spectroscopic, Thermal and Crystal Structure Studies of Hydrazinium Hydrogensuccinate. South African Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from [Link]

-

ResearchGate. (2019). Significance between anhydrous and hydrated compounds?. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). How to differentiate hydrous and anhydrous compound?. Retrieved from [Link]

-

De Matos, J. R., et al. (2012). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. Supramolecular Systems in Drug Delivery. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Study of thermal behavior of phytic acid. Retrieved from [Link]

-

Lee, E. S., & Lee, Y. J. (2023). Recent Advances in Doxorubicin Formulation to Enhance Pharmacokinetics and Tumor Targeting. Pharmaceutics. Retrieved from [Link]

-

Copernicus Publications. (n.d.). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Retrieved from [Link]

-

arXiv. (2025). Review and analysis of thermophysical properties of a sulfuric acid-water electrolyte. Retrieved from [Link]

-

Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Retrieved from [Link]

-

ResearchGate. (2017). Study of Lactic Acid Thermal Behavior Using Thermoanalytical Techniques. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. PubMed Central. Retrieved from [Link]

-

Wikidata. (n.d.). dioxosuccinic acid. Wikidata. Retrieved from [Link]

Sources

- 1. Dioxosuccinic Acid|CAS 7580-59-8|Research Grade [benchchem.com]

- 2. Dioxosuccinic acid - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Hydrate vs. Anhydrous: Understanding the Differences and Implications - Oreate AI Blog [oreateai.com]

- 5. 2,3-Dioxobutanedioic acid | C4H2O6 | CID 82062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Recent Advances in Doxorubicin Formulation to Enhance Pharmacokinetics and Tumor Targeting - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interplay of Dioxosuccinic Acid and Dihydroxytartaric Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the chemical relationship between dioxosuccinic acid and dihydroxytartaric acid. These two dicarboxylic acids, while distinct in their anhydrous and hydrated forms, are intrinsically linked through a reversible hydration-dehydration equilibrium. This guide will delve into their chemical structures, physicochemical properties, and the dynamics of their interconversion. Detailed experimental protocols for the synthesis and characterization of dihydroxytartaric acid via the Fenton reaction are provided, alongside an analysis of their respective applications, with a particular focus on their roles as versatile synthons in organic chemistry and their potential in pharmaceutical and materials science.

Introduction: A Tale of Two Acids

Dioxosuccinic acid and dihydroxytartaric acid represent a fascinating case study in the hydration of dicarbonyl compounds. Dioxosuccinic acid, also known as 2,3-dioxobutanedioic acid, is an alpha-diketone with the chemical formula C₄H₂O₆.[1] It is a highly reactive organic compound that readily combines with water.[2] This reaction with water yields dihydroxytartaric acid, or 2,2,3,3-tetrahydroxybutanedioic acid (C₄H₆O₈), which is the hydrated form of dioxosuccinic acid.[2][3] In fact, the commercially available "dioxosuccinic acid hydrate" is dihydroxytartaric acid.[2]

Understanding the distinct yet interconnected nature of these two acids is crucial for their effective utilization in research and development. This guide will illuminate this relationship, providing the necessary technical details for their synthesis, characterization, and application.

Structural Relationship and Interconversion

The core of the relationship between dioxosuccinic acid and dihydroxytartaric acid lies in a reversible hydration-dehydration reaction. In the presence of water, the two ketone groups of dioxosuccinic acid undergo nucleophilic addition of water to form the more stable geminal diol structure of dihydroxytartaric acid.

Caption: Reversible hydration of dioxosuccinic acid to dihydroxytartaric acid.

This equilibrium is heavily influenced by the presence of water. In aqueous solutions, the equilibrium lies far to the side of dihydroxytartaric acid, making the isolation of pure dioxosuccinic acid challenging. The dehydration of dihydroxytartaric acid to yield dioxosuccinic acid can be achieved by heating or through chemical dehydration methods, though the inherent reactivity of dioxosuccinic acid must be considered.

Physicochemical Properties: A Comparative Analysis

The structural difference between the anhydrous and hydrated forms of these acids leads to distinct physicochemical properties.

| Property | Dioxosuccinic Acid | Dihydroxytartaric Acid |

| IUPAC Name | 2,3-Dioxobutanedioic acid[1] | 2,2,3,3-Tetrahydroxybutanedioic acid[3] |

| Molecular Formula | C₄H₂O₆[1] | C₄H₆O₈[3] |

| Molecular Weight | 146.05 g/mol [1] | 182.09 g/mol [3] |

| Appearance | Not typically isolated in pure form | White crystalline powder[4] |

| Melting Point | Not applicable | ~114-115 °C (with decomposition)[4] |

| Solubility in Water | Highly soluble (reacts to form dihydroxytartaric acid)[5] | Highly soluble[4] |

Synthesis and Experimental Protocols

Synthesis of Dihydroxytartaric Acid via Fenton Oxidation of Tartaric Acid

The most common and historically significant method for the synthesis of dihydroxytartaric acid is the oxidation of tartaric acid using Fenton's reagent (a mixture of hydrogen peroxide and an iron(II) catalyst).[4] This reaction proceeds through a free-radical mechanism.[4]

Caption: Synthesis of dihydroxytartaric acid via Fenton oxidation.

Detailed Experimental Protocol:

Materials:

-

D-Tartaric acid

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

30% Hydrogen peroxide (H₂O₂)

-

Deionized water

-

Ethanol (for precipitation)

Procedure:

-

Preparation of Reactant Solution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a specific molar quantity of D-tartaric acid in deionized water. Cool the solution in an ice bath to below 10 °C.[4]

-

Catalyst Addition: Add a catalytic amount (e.g., 1-5 mol%) of ferrous sulfate heptahydrate to the cooled tartaric acid solution and stir until fully dissolved.[4]

-

Oxidation: Slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise from the dropping funnel into the reaction mixture while maintaining vigorous stirring and keeping the temperature below 10 °C.[4] Caution: The reaction can be exothermic and may produce gas; control the addition rate to prevent excessive foaming and a rapid temperature increase.

-

Reaction Completion: After the addition of hydrogen peroxide is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. Then, allow the mixture to slowly warm to room temperature and stir for several more hours or overnight.[4]

-

Isolation and Purification: The product can be isolated by concentrating the reaction mixture under reduced pressure to induce crystallization. Alternatively, dihydroxytartaric acid can be precipitated by adding a water-miscible organic solvent, such as ethanol.[4]

-

Filtration and Drying: Collect the resulting white crystalline solid by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials and impurities. Dry the purified dihydroxytartaric acid in a desiccator or under vacuum at a low temperature.

Self-Validation: The purity of the synthesized dihydroxytartaric acid can be verified by melting point determination, which should be around 114-115 °C with decomposition. Further characterization can be performed using spectroscopic methods as described in the following section.

Dehydration of Dihydroxytartaric Acid to Dioxosuccinic Acid

The preparation of dioxosuccinic acid in its pure form is challenging due to its high reactivity with water. However, its esters, such as diethyl dioxosuccinate, are more stable and can be synthesized from dihydroxytartaric acid. This reaction proceeds through an acid-catalyzed esterification followed by dehydration.[5]

Caption: Synthesis of diethyl dioxosuccinate from dihydroxytartaric acid.

Spectroscopic Characterization

Spectroscopic techniques are essential for differentiating between dioxosuccinic acid and dihydroxytartaric acid.

-

Infrared (IR) Spectroscopy:

-

Dioxosuccinic Acid: The IR spectrum is expected to show strong absorption bands corresponding to the C=O stretching of the ketone groups (around 1720-1740 cm⁻¹) and the carboxylic acid groups (around 1700-1725 cm⁻¹).

-

Dihydroxytartaric Acid: The spectrum will be characterized by the absence of the ketone C=O stretch and the presence of a broad O-H stretching band from the geminal diol and carboxylic acid groups (around 2500-3300 cm⁻¹). The carboxylic acid C=O stretch will still be present.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: Dioxosuccinic acid would exhibit signals for the ketone and carboxylic acid carbonyl carbons in the downfield region. In contrast, dihydroxytartaric acid would show a signal for the carbon of the geminal diol at a higher field (around 90-100 ppm) and the carboxylic acid carbon.

-

¹H NMR: In D₂O, the acidic protons of dihydroxytartaric acid will exchange with deuterium. The protons of the geminal diols may also be observable depending on the conditions.

-

Applications in Research and Drug Development

Both dioxosuccinic acid and dihydroxytartaric acid, along with their derivatives, are valuable building blocks in organic synthesis and have potential applications in the pharmaceutical industry.

-

Synthons in Organic Synthesis: Their multiple functional groups make them versatile starting materials for the synthesis of complex molecules, including heterocyclic compounds which are prevalent in many pharmaceuticals.[6]

-

Chiral Pool Starting Materials: As derivatives of tartaric acid, they can be utilized as chiral synthons for the enantioselective synthesis of drug candidates.[5]

-

Crosslinking Agents: The dicarboxylic acid functionality allows them to be used as crosslinking agents in the formation of hydrogels and other polymeric materials for applications in drug delivery and tissue engineering.

-

Precursors to Active Pharmaceutical Ingredients (APIs): Derivatives of these acids can serve as key intermediates in the multi-step synthesis of various APIs.

Safety and Handling

-

Dioxosuccinic Acid: Classified as causing severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

-